molecular formula C25H29N3O6S B2574836 1-TERT-BUTYL-3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1H-PYRAZOL-5-YL 3,4-DIETHOXYBENZOATE CAS No. 851127-33-8

1-TERT-BUTYL-3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1H-PYRAZOL-5-YL 3,4-DIETHOXYBENZOATE

Cat. No.: B2574836
CAS No.: 851127-33-8
M. Wt: 499.58
InChI Key: LTVHWOWUCGMACB-UHFFFAOYSA-N
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Description

1-TERT-BUTYL-3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1H-PYRAZOL-5-YL 3,4-DIETHOXYBENZOATE is a complex organic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-TERT-BUTYL-3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1H-PYRAZOL-5-YL 3,4-DIETHOXYBENZOATE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole ring, introduction of the tert-butyl and methyl groups, and the attachment of the nitrophenylsulfanyl and diethoxybenzoate moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with adjustments to improve efficiency and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-TERT-BUTYL-3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1H-PYRAZOL-5-YL 3,4-DIETHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitrophenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The diethoxybenzoate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride or palladium on carbon for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenylsulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce the corresponding amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-TERT-BUTYL-3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1H-PYRAZOL-5-YL 3,4-DIETHOXYBENZOATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with various substituents. Examples include:

Uniqueness

1-TERT-BUTYL-3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1H-PYRAZOL-5-YL 3,4-DIETHOXYBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

[2-tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3,4-diethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O6S/c1-7-32-19-14-13-17(15-20(19)33-8-2)24(29)34-23-22(16(3)26-27(23)25(4,5)6)35-21-12-10-9-11-18(21)28(30)31/h9-15H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVHWOWUCGMACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OC2=C(C(=NN2C(C)(C)C)C)SC3=CC=CC=C3[N+](=O)[O-])OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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